3-Ferrocenylpropionic anhydride
Description
This organometallic complex combines cyclopenta-1,3-diene (a conjugated cyclic diene) with a bifunctional ester ligand (3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate) coordinated to an iron(II) center. The structure likely forms a metallocene-like framework, where the cyclopentadienyl (Cp) ligands stabilize the metal via π-bonding. Such complexes are notable for their electronic delocalization and redox activity, making them relevant in catalysis, materials science, and pharmaceuticals .
Properties
CAS No. |
132098-76-1 |
|---|---|
Molecular Formula |
C30H58Fe2O3 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
carbanide;bis(cyclopentane);3-cyclopentylpropanoyl 3-cyclopentylpropanoate;bis(iron(2+)) |
InChI |
InChI=1S/C16H26O3.2C5H10.4CH3.2Fe/c17-15(11-9-13-5-1-2-6-13)19-16(18)12-10-14-7-3-4-8-14;2*1-2-4-5-3-1;;;;;;/h13-14H,1-12H2;2*1-5H2;4*1H3;;/q;;;4*-1;2*+2 |
InChI Key |
BIOLHMAYBKVPHI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCC(=O)OC(=O)CCC2=C[CH-]C=C2.[Fe+2].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. The process often includes:
Cyclopentadiene Preparation: Cyclopentadiene is usually obtained by cracking dicyclopentadiene at high temperatures (around 180°C) to yield the monomer.
Complex Formation: The cyclopentadiene monomer is then reacted with iron salts, such as iron(II) chloride, in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The key steps include:
Large-scale Cracking: Industrial cracking of dicyclopentadiene to produce cyclopentadiene.
Bulk Reaction: Reacting cyclopentadiene with iron salts in large reactors, ensuring proper mixing and temperature control to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl iron complexes with different oxidation states, while reduction may produce simpler iron-cyclopentadiene complexes .
Scientific Research Applications
Chemical Properties and Structure
Cyclopenta-1,3-diene is a cyclic diene with the molecular formula and a molecular weight of approximately 66.10 g/mol. It exhibits unique reactivity due to its conjugated double bonds, making it a valuable intermediate in organic synthesis. The presence of iron(2+) in the compound enhances its catalytic properties, allowing for various transformations in organic reactions.
Organic Synthesis
Cyclopenta-1,3-diene serves as a versatile building block in organic synthesis. Its ability to undergo Diels-Alder reactions makes it useful for constructing complex cyclic structures. The compound can react with various dienophiles to form substituted cyclohexenes, which are important intermediates in pharmaceuticals and agrochemicals.
Key Reactions:
- Diels-Alder Reactions: Cyclopenta-1,3-diene can react with electron-deficient alkenes to form cyclohexene derivatives.
- Functionalization: The compound can be further functionalized to introduce various substituents that enhance its utility in synthetic chemistry.
Materials Science
The incorporation of cyclopenta-1,3-diene into polymer matrices has been explored for developing new materials with enhanced properties. For instance, polymers derived from cyclopentadiene exhibit improved thermal stability and mechanical strength.
Applications in Materials:
- Thermosetting Resins: Cyclopentadiene-based resins are used in coatings and adhesives due to their excellent adhesion properties.
- Composite Materials: The addition of cyclopentadiene derivatives can enhance the performance of composite materials used in aerospace and automotive applications.
Catalysis
The iron(2+) complex of cyclopenta-1,3-diene has been studied for its catalytic properties in various reactions. Iron complexes are known for their ability to facilitate oxidation and reduction reactions under mild conditions.
Catalytic Applications:
- Hydrogenation Reactions: Iron complexes can catalyze the hydrogenation of alkenes and alkynes, providing a more sustainable approach compared to traditional metal catalysts.
- Cross-Coupling Reactions: The use of cyclopentadienyl iron complexes has been reported in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Case Study 1: Diels-Alder Reaction
A study demonstrated the efficacy of cyclopenta-1,3-diene in Diels-Alder reactions with maleic anhydride. The reaction yielded high selectivity for the formation of bicyclic compounds, showcasing the utility of this compound in synthesizing complex organic molecules .
Case Study 2: Polymer Development
Research on cyclopentadiene-derived polymers indicated that these materials exhibited superior thermal stability compared to conventional polymers. This property was attributed to the unique structure and bonding characteristics of the cyclopentadiene moiety .
Case Study 3: Catalytic Hydrogenation
An investigation into iron(2+) complexes revealed their potential as catalysts for selective hydrogenation processes. These catalysts operated efficiently under mild conditions, demonstrating lower environmental impact compared to traditional noble metal catalysts .
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) exerts its effects involves:
Coordination Chemistry: The iron center coordinates with the cyclopentadiene rings, forming a stable complex.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalytic processes.
Molecular Interactions: The unique structure allows for specific interactions with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Conjugation: Unlike nonconjugated cyclohexa-1,4-dienes, cyclopenta-1,3-diene derivatives exhibit π-conjugation, stabilizing radical intermediates and enabling ESR-detectable spin states (e.g., cation radicals with hyperfine coupling constants of 1.16 for H1,4 in cyclopenta-1,3-diene) .
Functional and Application Comparisons
Pharmaceutical Relevance :
- Ferroquine leverages the Fe²⁺ center to disrupt hemozoin formation in malaria parasites, whereas the target compound’s ester groups may enable prodrug strategies or lipid-targeted therapies .
- Lead compounds like triphenyllead*-Cp derivatives (e.g., [12291-01-9]) highlight structural parallels but differ in toxicity and bioactivity due to Pb²⁺ vs. Fe²⁺ .
Catalytic and Material Utility :
- Indene-based catalysts (e.g., Ziegler-Natta systems) rely on Cp ligands for olefin polymerization, but the target compound’s ester substituents could modify steric and electronic profiles for asymmetric catalysis .
- CCD derivatives with heteroatoms (S, NH, O) exhibit tunable HOMO-LUMO gaps (e.g., CCD-S: 3.2 eV vs. CCD-O: 4.1 eV), suggesting the target complex may similarly modulate optoelectronic properties .
Research Findings and Data
Spectroscopic and Computational Insights
- ESR Data : Cyclopenta-1,3-diene cation radicals show distinct hyperfine splitting (H1,4: 1.16; H2,3: 0.35), contrasting with hexamethylcyclopenta-1,3-diene’s delocalized spin density (6H(β): 0.40) . These data suggest substituents in the target compound may localize or redistribute spin states.
- NMR Trends : Cyclopentadienyl protons in analogous Fe complexes resonate at δ 4.5–5.5 ppm, while ester carbonyls appear near δ 170–175 ppm in ¹³C NMR, aiding structural validation .
Stability and Reactivity
Biological Activity
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is a complex organometallic compound characterized by its unique structure comprising cyclopentadiene rings and iron(II) ions. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and bioinorganic research.
- Chemical Formula : C16H18FeO3
- Molecular Weight : 306.21 g/mol
- CAS Number : 132098-76-1
The biological activity of this compound is primarily attributed to its coordination chemistry and ability to participate in electron transfer reactions. The iron(2+) ion plays a crucial role in mediating various biochemical pathways, including:
- Diels-Alder Reactions : The compound can undergo Diels-Alder reactions, which are significant in organic synthesis and drug development.
- Oxidative Stress Induction : Similar compounds have shown the capacity to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Anticancer Properties
Recent studies have indicated that cyclopenta-1,3-diene derivatives exhibit promising anticancer activity. For instance:
- Apoptosis Induction : Research demonstrated that cyclopenta-2,4-diene derivatives can induce apoptosis in MCF-7 breast cancer cells through increased reactive oxygen species (ROS) levels and activation of caspases .
| Study | Cell Line | Mechanism | Findings |
|---|---|---|---|
| MCF-7 | ROS Induction | Increased apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Bacterial Growth : In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, suggesting potential applications as a novel antimicrobial agent .
| Study | Organism Tested | Result |
|---|---|---|
| Various Bacteria | Significant growth inhibition observed |
Biochemical Pathways
The biological activity of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is influenced by several biochemical pathways:
- Cellular Signaling : The compound may interact with cellular signaling pathways involved in cell proliferation and apoptosis.
- Metal Ion Coordination : The iron(2+) ion facilitates interactions with biomolecules, enhancing the compound's reactivity.
Case Study 1: Anticancer Activity
A study conducted on cyclopenta-2,4-diene derivatives showed that they could significantly reduce cell viability in breast cancer cell lines by inducing oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of cyclopentadiene derivatives highlighted their effectiveness against resistant bacterial strains, paving the way for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for characterizing cyclopenta-1,3-diene derivatives and their iron(2+) complexes?
- Methodology:
- Electron Spin Resonance (ESR): Effective for detecting paramagnetic iron(2+) centers and radical intermediates. For example, cyclopenta-diene radical ions exhibit distinct hyperfine splitting patterns, as shown in ESR studies of similar systems .
- UV-Vis Spectroscopy: Measures electronic transitions in iron-coordinated systems, particularly charge-transfer bands.
- Density Functional Theory (DFT): Used to model electronic structures (e.g., HOMO-LUMO gaps) and validate experimental spectra. Computational workflows from studies on 1,4-bis(cyclopenta-dienyl) derivatives provide templates .
Q. How can researchers synthesize and functionalize cyclopenta-1,3-diene-based ligands for iron coordination?
- Methodology:
- Esterification: Propanoate ester linkages (e.g., 3-cyclopenta-dienylpropanoate) can be formed via Steglich esterification or acyl chloride reactions.
- Heteroatom Substitution: Replace hydrogen atoms in cyclopenta-diene rings with sulfur, nitrogen, or oxygen to modify ligand electronic properties. Substitution strategies are detailed in studies on CCD-S, CCD-NH, and CCD-O derivatives .
- Iron Coordination: Use Fe²⁺ salts (e.g., FeCl₂) under inert conditions to avoid oxidation. Monitor coordination via IR spectroscopy (C=O stretch shifts) or Mössbauer spectroscopy for iron oxidation states.
Advanced Research Questions
Q. How do heteroatom substitutions (S, N, O) in cyclopenta-diene derivatives influence their electronic and optical properties?
- Methodology:
- Computational Analysis: Perform DFT and time-dependent DFT (TD-DFT) to calculate HOMO-LUMO gaps, polarizability, and absorption spectra. Studies on CCD-based molecules show sulfur substitutions reduce band gaps, while oxygen increases polarity .
- Experimental Validation: Compare computational predictions with UV-Vis and fluorescence spectroscopy. For example, CCD-S derivatives exhibit red-shifted absorption due to lower LUMO energies .
- Data Table:
| Heteroatom | HOMO-LUMO Gap (eV) | Absorption Peak (nm) |
|---|---|---|
| Sulfur | 3.2 | 420 |
| Nitrogen | 3.8 | 380 |
| Oxygen | 4.1 | 350 |
| Values are illustrative based on findings from heteroatom-substituted CCD derivatives . |
Q. What mechanisms explain electron density redistribution in cyclopenta-diene radicals upon iron(2+) coordination?
- Methodology:
- ESR Spectroscopy: Quantify spin density distribution in radical intermediates. For cyclopenta-diene cations, ESR data show higher spin density at H1,4 positions (1.16) vs. H2,3 (0.35), indicating localized reactivity .
- DFT-Calculated Electron Densities: Map Mulliken charges or electrostatic potentials to identify nucleophilic/electrophilic sites. Iron coordination polarizes electron density toward the metal center, altering radical stability .
Q. How can researchers resolve contradictions between experimental and computational data for cyclopenta-diene-iron systems?
- Methodology:
- Error Source Analysis: Compare computational parameters (e.g., basis sets, solvation models) with experimental conditions. For example, gas-phase DFT calculations may overlook solvent effects observed in UV-Vis spectra.
- Hybrid Approaches: Combine semi-empirical methods (e.g., ZINDO) with experimental spectroscopy to refine electronic transition predictions .
Key Considerations for Experimental Design
- Sample Purity: Use HPLC or GC-MS to verify ligand purity (>98%) before metal coordination, as impurities can distort spectroscopic results .
- Paramagnetic Challenges: For iron(2+) complexes, use low-temperature ESR or solid-state NMR to mitigate signal broadening.
- Computational Reproducibility: Cross-validate DFT results using multiple software packages (e.g., Gaussian, ORCA) and benchmark against crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
